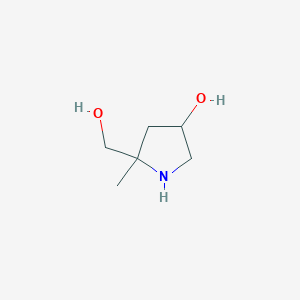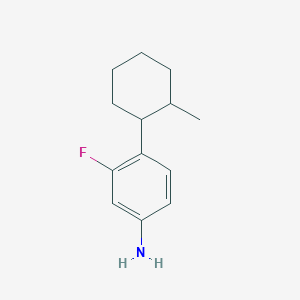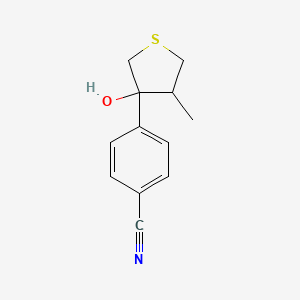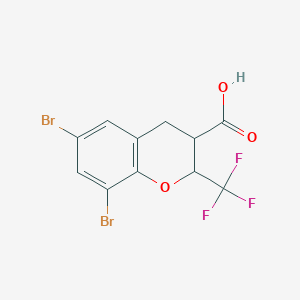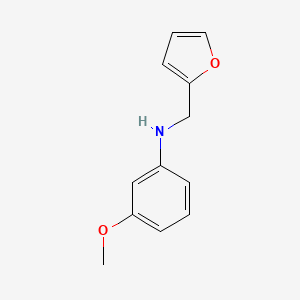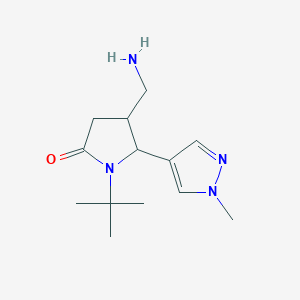
2-(Chloromethyl)-1,1-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1,1-dimethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,1-dimethylcyclopropane typically involves the chloromethylation of 1,1-dimethylcyclopropane. One common method is the reaction of 1,1-dimethylcyclopropane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the cyclopropane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(Chloromethyl)-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,1-dimethylcyclopropane involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Another compound with a chloromethyl group, used in different applications.
Cyclopropane Derivatives: Compounds like 1,2-dibromocyclopentane, which exhibit similar reactivity due to the strained cyclopropane ring.
Uniqueness
2-(Chloromethyl)-1,1-dimethylcyclopropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropane derivatives. Its combination of a chloromethyl group with a cyclopropane ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H11Cl |
|---|---|
Molecular Weight |
118.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-6(2)3-5(6)4-7/h5H,3-4H2,1-2H3 |
InChI Key |
SBOXFMREEQHVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


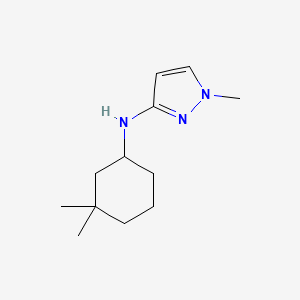
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methylpropan-1-one](/img/structure/B13215934.png)
![2-Ethyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13215942.png)
![tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13215946.png)
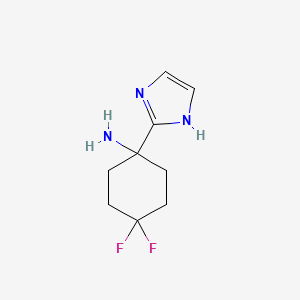
![tert-Butyl 7-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13215956.png)
